molecular formula C21H26N7NaO7S B12716487 Sodium 2-((5-cyano-2,6-bis((3-methoxypropyl)amino)-4-methyl-3-pyridyl)azo)-5-nitrobenzenesulphonate CAS No. 84962-47-0

Sodium 2-((5-cyano-2,6-bis((3-methoxypropyl)amino)-4-methyl-3-pyridyl)azo)-5-nitrobenzenesulphonate

Cat. No.: B12716487
CAS No.: 84962-47-0
M. Wt: 543.5 g/mol
InChI Key: UPXRUNLIBXFYIL-UHFFFAOYSA-M
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Description

Sodium 2-((5-cyano-2,6-bis((3-methoxypropyl)amino)-4-methyl-3-pyridyl)azo)-5-nitrobenzenesulphonate (CAS: 84962-47-0; molecular formula: C21H26N7NaO7S) is a complex azo compound characterized by a pyridine core substituted with cyano, methyl, and bis(3-methoxypropyl)amino groups, coupled to a nitrobenzenesulphonate moiety via an azo linkage. Its sodium sulfonate group enhances water solubility, making it suitable for applications in dyes or functional materials .

Properties

CAS No.

84962-47-0

Molecular Formula

C21H26N7NaO7S

Molecular Weight

543.5 g/mol

IUPAC Name

sodium;2-[[5-cyano-2,6-bis(3-methoxypropylamino)-4-methylpyridin-3-yl]diazenyl]-5-nitrobenzenesulfonate

InChI

InChI=1S/C21H27N7O7S.Na/c1-14-16(13-22)20(23-8-4-10-34-2)25-21(24-9-5-11-35-3)19(14)27-26-17-7-6-15(28(29)30)12-18(17)36(31,32)33;/h6-7,12H,4-5,8-11H2,1-3H3,(H2,23,24,25)(H,31,32,33);/q;+1/p-1

InChI Key

UPXRUNLIBXFYIL-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C(=NC(=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-])NCCCOC)NCCCOC)C#N.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-((5-cyano-2,6-bis((3-methoxypropyl)amino)-4-methyl-3-pyridyl)azo)-5-nitrobenzenesulphonate typically involves multiple steps, starting with the preparation of the pyridine ring system. The key steps include:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions involving appropriate precursors.

    Introduction of Functional Groups: The cyano, methoxypropylamino, and methyl groups are introduced through nucleophilic substitution and other organic reactions.

    Azo Coupling: The azo linkage is formed by coupling the pyridine derivative with a diazonium salt derived from nitrobenzenesulphonic acid.

    Sulphonation: The final step involves the sulphonation of the azo compound to introduce the sulphonate group, followed by neutralization with sodium hydroxide to form the sodium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-((5-cyano-2,6-bis((3-methoxypropyl)amino)-4-methyl-3-pyridyl)azo)-5-nitrobenzenesulphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the pyridine ring and azo linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Sodium 2-((5-cyano-2,6-bis((3-methoxypropyl)amino)-4-methyl-3-pyridyl)azo)-5-nitrobenzenesulphonate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.

    Biology: Employed in biochemical assays and as a staining agent for biological samples.

    Medicine: Investigated for potential therapeutic applications, including as a drug candidate for specific diseases.

    Industry: Utilized in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Sodium 2-((5-cyano-2,6-bis((3-methoxypropyl)amino)-4-methyl-3-pyridyl)azo)-5-nitrobenzenesulphonate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to proteins, enzymes, and other biomolecules, modulating their activity. The azo linkage and nitro group play crucial roles in its reactivity and interaction with biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Groups

Table 1: Structural Comparison
Compound Name Key Functional Groups Molecular Formula Notable Features
Sodium 2-((5-cyano-2,6-bis((3-methoxypropyl)amino)-4-methyl-3-pyridyl)azo)-5-nitrobenzenesulphonate Azo, cyano, nitro, sulfonate, bis(3-methoxypropyl)amino C21H26N7NaO7S High solubility due to sulfonate; steric hindrance from methoxypropyl groups
(2Z)-2-(2,4,6-Trimethyl benzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) Cyano, furan, thiazolo-pyrimidine C20H10N4O3S Rigid heterocyclic structure; lacks sulfonate, reducing water solubility
3-[5-Methoxy-2-(4-methoxy-3,5-dimethyl-pyridin-2-yl-methanesulfinyl)-benzimidazole-1-sulfonyl]-benzoic acid sodium salt (9c) Benzimidazole, sulfonyl, sodium sulfonate Not provided Sodium sulfonate enhances solubility; benzimidazole core suggests pharmaceutical potential
Methyl 4-cyano-5-[[5-cyano-2,6-bis[(3-methoxypropyl)amino]-4-methyl-3-pyridyl]azo]-3-methyl-2-thenoate Azo, cyano, methyl ester Not provided Ester group reduces solubility compared to sulfonate derivatives

Key Observations :

  • The target compound’s sodium sulfonate group distinguishes it from non-ionic analogs (e.g., methyl ester in ), improving aqueous solubility .

Physical Properties

  • Melting Points : compounds have melting points of 213–269°C, while the target compound’s sodium salt likely has a lower melting point due to ionic character .
  • Solubility : Sodium sulfonate in the target compound and benzimidazole derivatives (–3) increases water solubility compared to neutral esters or furan-containing analogs .

Stability and Reactivity

  • Azo Group Stability: The nitro group in the target compound may enhance photostability compared to cyano-only analogs (e.g., 11b) .
  • Steric Effects: Bis(3-methoxypropyl)amino groups in the target compound could reduce degradation by hindering reactive sites .

Toxicity and Environmental Impact

  • Target Compound : Sulfonate groups may reduce bioaccumulation but increase environmental persistence due to water solubility .
  • Non-sulfonated Analogs: Lipophilic compounds (e.g., methyl ester in ) pose higher bioaccumulation risks .

Biological Activity

Sodium 2-((5-cyano-2,6-bis((3-methoxypropyl)amino)-4-methyl-3-pyridyl)azo)-5-nitrobenzenesulphonate is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure

The compound features a complex structure characterized by:

  • A nitro group.
  • An azo linkage.
  • A cyano group.
  • A sulfonate moiety.

This unique combination of functional groups suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the azo linkage through diazotization reactions.
  • Incorporation of cyano and nitro groups via electrophilic substitution.
  • Sulfonation to introduce the sulfonate group.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit antioxidant properties. The presence of cyano and nitro groups may contribute to radical scavenging activities, which are crucial for mitigating oxidative stress in biological systems .

Anticancer Activity

Studies have demonstrated that sodium salts of related compounds show promising anticancer effects. For instance, the sodium salt derived from a structurally analogous compound was effective against Ehrlich ascites carcinoma (EAC) cells in vivo, leading to reduced tumor volume and cell count . The mechanism involved apoptosis induction via caspase activation and modulation of osteopontin levels, suggesting that this compound may share similar anticancer mechanisms.

Antimicrobial Activity

Preliminary studies have indicated potential antimicrobial effects against various pathogens. The compound's structural components may enhance its ability to disrupt microbial cell membranes or inhibit vital enzymatic processes .

Study on Anticancer Effects

A significant study explored the anticancer properties of related compounds in a murine model. The treatment led to:

  • Reduction in tumor size : Significant decrease in EAC cell volume was observed.
  • Histopathological improvements : Enhanced liver and kidney tissue integrity post-treatment without adverse effects .

Antioxidant Evaluation

Another study assessed the antioxidant capacity using DPPH radical scavenging assays. Results showed that the compound effectively reduced DPPH radicals, indicating strong antioxidant potential comparable to standard antioxidants .

Data Table: Biological Activities Summary

Activity TypeObserved EffectsReference
AntioxidantSignificant radical scavenging
AnticancerReduced EAC cell volume and count
AntimicrobialInhibitory effects against pathogens

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